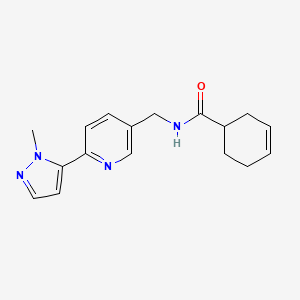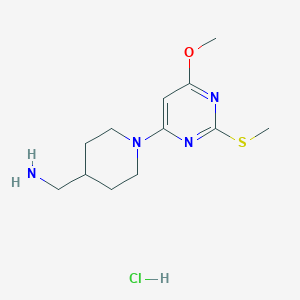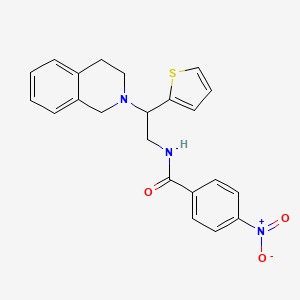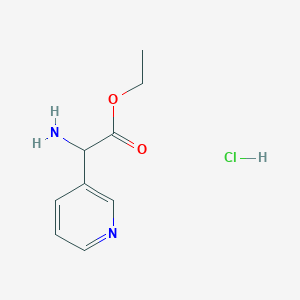![molecular formula C17H19N3O2 B2423313 1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole CAS No. 939315-60-3](/img/structure/B2423313.png)
1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole, also known as MBT, is a benzotriazole-based UV absorber that is widely used in various industries. It is a highly effective stabilizer for polymers, coatings, and other materials that are exposed to UV radiation. MBT is synthesized through a multistep process, and its chemical properties make it an ideal candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also used in the design and synthesis of many medicinal compounds .
Pharmacological Applications
Triazoles show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes .
Antimicrobial Applications
Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antifungal Applications
The discovery of antifungal activities of azole derivatives led to the invention of several antifungal drugs .
Organocatalysis
Triazoles are also important in organocatalysis , which involves the use of small organic molecules as catalysts for chemical reactions.
Agrochemical Applications
Triazoles are used in agrochemicals , which are chemicals or chemical products used in agriculture.
Materials Science Research
Triazoles have applications in materials science research , which involves the design and discovery of new materials.
Synthesis of Heterocycles
Triazoles are used in the synthesis of heterocycles , which are cyclic compounds that have atoms of at least two different elements as members of its ring(s).
Mecanismo De Acción
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazoles are known for their ability to form a variety of non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities . The 1,2,3-triazole ring interacts with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .
Biochemical Pathways
Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Triazoles are known for their high chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as being highly stable to metabolic degradation .
Result of Action
Triazoles and their derivatives have been reported to exhibit a wide range of biological activities, suggesting that the compound may have similar effects .
Action Environment
The action of 1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole can be influenced by various environmental factors. For instance, 1,2,3-triazole-based complexes showed unusually strong dependence on dissolved oxygen . Moreover, the synthesis of triazoles has been revolutionized by implementing green chemistry principles and sustainable development strategies, offering a more environment-friendly and efficient approach .
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)butyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-21-16-10-4-5-11-17(16)22-13-7-6-12-20-15-9-3-2-8-14(15)18-19-20/h2-5,8-11H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGVHAYSZUWRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

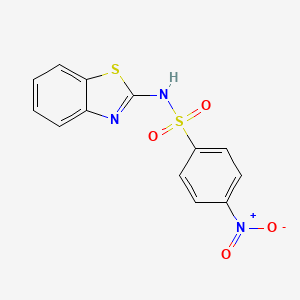

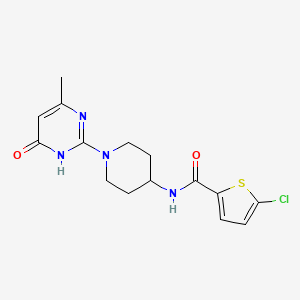
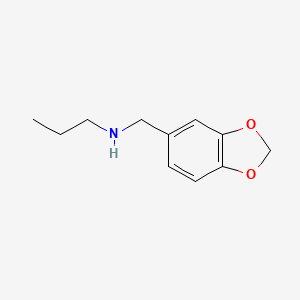
![7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423238.png)
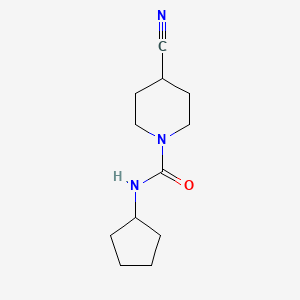
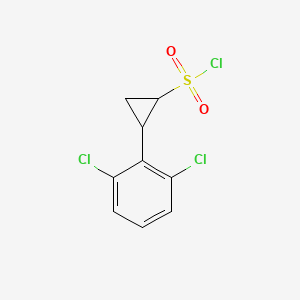
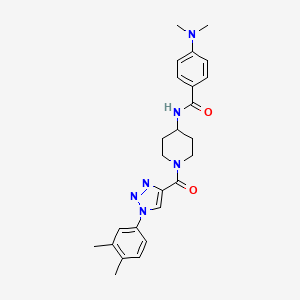

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)
